Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Bis(3-amino-3-methylbutyl)amine, a diamine with potential applications in various fields, including as a building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide utilizes validated in-silico prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the theoretical underpinnings of each technique and the rationale behind the interpretation of the predicted spectra, this document serves as a valuable resource for researchers working with this and structurally related compounds. The guide details simulated experimental protocols, provides in-depth analysis of the predicted spectral features, and presents the data in a clear and accessible format, including summary tables and explanatory diagrams.
Introduction
Bis(3-amino-3-methylbutyl)amine is a symmetrical secondary amine bearing two primary amino groups. Its structure, characterized by a central secondary amine linking two substituted butyl chains, suggests a range of potential chemical functionalities and applications. Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of molecular structure and purity. This guide aims to fill the current void in the spectroscopic literature for this compound by presenting a thorough, albeit predictive, analysis of its NMR, IR, and MS spectra. Understanding these spectroscopic signatures is critical for reaction monitoring, quality control, and the rational design of new molecules based on this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Experimental Protocol (Simulated):
A simulated ¹H NMR spectrum was generated using the NMRDB online prediction engine.[1][2] The prediction was based on the SMILES string of Bis(3-amino-3-methylbutyl)amine. The simulation was set for a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
Caption: Workflow for ¹H NMR Spectrum Prediction.
Data Interpretation:
The predicted ¹H NMR spectrum of Bis(3-amino-3-methylbutyl)amine is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~1.15 | Singlet | 12H | -C(CH₃)₂ | The twelve protons of the four methyl groups are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |
| b | ~1.50 | Triplet | 4H | -CH₂-C(CH₃)₂ | These four protons are adjacent to a methylene group (-CH₂-N) and are thus split into a triplet. |
| c | ~2.60 | Triplet | 4H | -CH₂-N(H)- | These four protons are adjacent to the other methylene group (-CH₂-C) and are also split into a triplet. Their proximity to the electron-withdrawing nitrogen atom causes a downfield shift.[3] |
| d | ~1.80 (broad) | Singlet | 5H | -NH₂ and -NH- | The protons on the primary and secondary amines are often broad and may exchange with each other and with trace amounts of water in the solvent. Their chemical shift can be variable. |
Predicted ¹H NMR Spectrum Summary Table
Predicted ¹³C NMR and DEPT-135 Spectra
Carbon-13 NMR provides information about the carbon framework of a molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol (Simulated):
The ¹³C NMR and DEPT-135 spectra were predicted using the online NMR prediction tool available at nmrdb.org.[4][5] The SMILES string was used as the input, and the prediction was based on a standard broadband-decoupled ¹³C NMR experiment.
Caption: Workflow for ¹³C NMR and DEPT-135 Spectra Prediction.
Data Interpretation:
The predicted broadband-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments. The DEPT-135 spectrum will help in the assignment of these signals.[6][7][8][9]
| Signal | Predicted Chemical Shift (ppm) | DEPT-135 | Assignment | Rationale |
| 1 | ~28 | Positive | -C(CH₃)₂ | The methyl carbons appear as a positive signal in the DEPT-135 spectrum. |
| 2 | ~40 | Negative | -CH₂-C(CH₃)₂ | The methylene carbons appear as negative signals in the DEPT-135 spectrum. |
| 3 | ~48 | Negative | -CH₂-N(H)- | This methylene carbon is deshielded due to its attachment to the nitrogen atom, resulting in a downfield shift. It appears as a negative signal in the DEPT-135 spectrum. |
| 4 | ~55 | No Signal | -C(CH₃)₂ | Quaternary carbons do not have any attached protons and therefore do not show a signal in DEPT spectra. |
| 5 | ~50 | No Signal | -C(CH₃)₂-NH₂ | This quaternary carbon is deshielded by the attached primary amino group. |
Predicted ¹³C NMR and DEPT-135 Spectra Summary Table
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Simulated):
A predicted IR spectrum was generated using an online IR spectrum prediction tool. The prediction was based on the molecular structure of Bis(3-amino-3-methylbutyl)amine. The simulation assumes a standard Attenuated Total Reflectance (ATR) sampling technique.[1][10][11][12]
Caption: Workflow for IR Spectrum Prediction.
Data Interpretation:
The predicted IR spectrum of Bis(3-amino-3-methylbutyl)amine will exhibit characteristic absorption bands corresponding to its functional groups.[2][12][13][14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3250 | Medium, broad | N-H stretch (primary & secondary amines) | The presence of both primary (-NH₂) and secondary (-NH-) amines will result in a broad absorption in this region. The primary amine should show two distinct peaks (symmetric and asymmetric stretching), while the secondary amine will show a single peak. |
| 2950-2850 | Strong | C-H stretch (aliphatic) | These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the alkyl chains. |
| 1650-1580 | Medium | N-H bend (primary amine) | This bending vibration is characteristic of the primary amino groups. |
| 1470-1430 | Medium | C-H bend (CH₂ and CH₃) | These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups. |
| 1250-1020 | Medium | C-N stretch (aliphatic amine) | The stretching vibrations of the carbon-nitrogen bonds will appear in this region. |
| 910-665 | Broad, strong | N-H wag (primary and secondary amines) | This out-of-plane bending vibration is a characteristic feature of primary and secondary amines. |
Predicted IR Spectrum Summary Table
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Simulated):
A predicted mass spectrum was generated using an in-silico fragmentation tool.[16] The prediction was based on the molecular structure of Bis(3-amino-3-methylbutyl)amine and assumes electron ionization (EI) as the ionization method.[13][15][17][18][19]
Caption: Workflow for Mass Spectrum Prediction.
Data Interpretation:
The electron ionization mass spectrum of Bis(3-amino-3-methylbutyl)amine is expected to show a molecular ion peak and several characteristic fragment ions resulting from α-cleavage, a common fragmentation pathway for amines.[20][21]
Molecular Ion: The molecular weight of Bis(3-amino-3-methylbutyl)amine (C₁₀H₂₅N₃) is 187.33 g/mol . The molecular ion peak (M⁺) is expected at m/z = 187. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd mass-to-charge ratio, consistent with the nitrogen rule.
Major Fragmentation Pathways (α-Cleavage):
Alpha-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom. For Bis(3-amino-3-methylbutyl)amine, there are two primary sites for α-cleavage:
-
Cleavage between Cα and Cβ of the butyl chain: This is the most likely fragmentation pathway. Loss of a C₄H₁₀N radical (mass = 72) from the molecular ion would result in a fragment ion at m/z = 115 . This fragment corresponds to the resonance-stabilized iminium ion.
-
Cleavage of a methyl group from the tertiary carbon: Loss of a methyl radical (CH₃•, mass = 15) is also possible, leading to a fragment at m/z = 172 .
Predicted Mass Spectrum Fragments Table
| m/z | Proposed Fragment | Rationale |
| 187 | [C₁₀H₂₅N₃]⁺ | Molecular Ion (M⁺) |
| 172 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage. |
| 115 | [M - C₄H₁₀N]⁺ | Major fragment from α-cleavage of the butyl chain, forming a stable iminium ion. |
| 72 | [C₄H₁₀N]⁺ | Fragment corresponding to the 3-amino-3-methylbutyl radical cation. |
| 58 | [C₃H₈N]⁺ | Further fragmentation of the m/z = 72 ion. |
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of Bis(3-amino-3-methylbutyl)amine. The predicted data, based on established in-silico methods and a thorough understanding of spectroscopic principles, offers a valuable reference for the identification and characterization of this compound. The presented interpretations of the key spectral features, along with the simulated experimental workflows, will aid researchers in their synthetic and analytical endeavors involving Bis(3-amino-3-methylbutyl)amine and related structures. While predicted data is a powerful tool, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform future experimental studies.
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